(1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
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Overview
Description
(1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a complex organic compound featuring a cyclopropane ring substituted with a trifluoromethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of an appropriate alkene with a trifluoromethyl-substituted carbene precursor. The resulting cyclopropane intermediate is then subjected to further functionalization to introduce the carboxylic acid and the (2-Methylpropan-2-yl)oxycarbonylamino groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow processes to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be used to study the effects of trifluoromethyl-substituted cyclopropanes on biological systems. Its structural similarity to certain bioactive molecules allows researchers to investigate its potential as a pharmacophore in drug discovery.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for various diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products.
Mechanism of Action
The mechanism of action of (1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyclopropane ring provides structural rigidity. These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
- (1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(difluoromethyl)cyclopropane-1-carboxylic acid
- (1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-sulfonic acid
Uniqueness
The uniqueness of (1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid lies in its specific stereochemistry and the presence of both trifluoromethyl and carboxylic acid groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1S,2S)-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO4/c1-9(2,3)19-8(18)15-5-10(7(16)17)4-6(10)11(12,13)14/h6H,4-5H2,1-3H3,(H,15,18)(H,16,17)/t6-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNXILWDGWNYMH-QUBYGPBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@]1(C[C@@H]1C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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